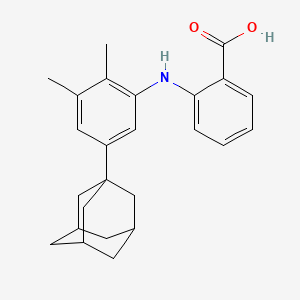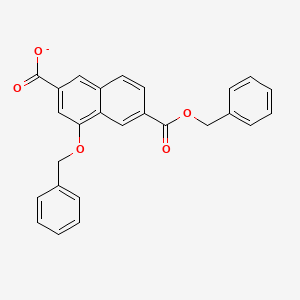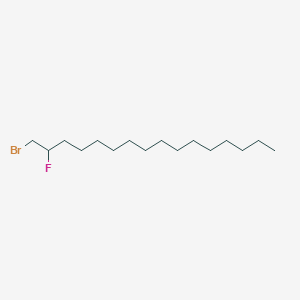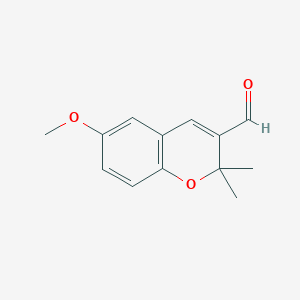![molecular formula C39H27N B14179583 N-([1,1'-Biphenyl]-3-yl)-N-(4-methylphenyl)perylen-3-amine CAS No. 922184-83-6](/img/structure/B14179583.png)
N-([1,1'-Biphenyl]-3-yl)-N-(4-methylphenyl)perylen-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-([1,1’-Biphenyl]-3-yl)-N-(4-methylphenyl)perylen-3-amine: is an organic compound that belongs to the class of perylene derivatives. These compounds are known for their unique photophysical properties, making them valuable in various scientific and industrial applications. The compound’s structure consists of a perylene core substituted with biphenyl and methylphenyl groups, which contribute to its distinct characteristics.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-([1,1’-Biphenyl]-3-yl)-N-(4-methylphenyl)perylen-3-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Biphenyl Intermediate: The biphenyl intermediate is synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Perylene Core Formation: The perylene core is synthesized via a Diels-Alder reaction between a suitable diene and dienophile.
Final Coupling: The biphenyl intermediate is then coupled with the perylene core using a palladium-catalyzed amination reaction to form the final product.
Industrial Production Methods: Industrial production of N-([1,1’-Biphenyl]-3-yl)-N-(4-methylphenyl)perylen-3-amine involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the perylene core or the biphenyl and methylphenyl substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions (e.g., acidic or basic environments).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydro derivatives.
Substitution: Functionalized perylene derivatives with various substituents.
科学研究应用
Chemistry: N-([1,1’-Biphenyl]-3-yl)-N-(4-methylphenyl)perylen-3-amine is used as a fluorescent probe in chemical sensing and imaging due to its strong fluorescence properties.
Biology: In biological research, the compound is employed as a fluorescent marker for tracking cellular processes and studying protein interactions.
Industry: In the industrial sector, N-([1,1’-Biphenyl]-3-yl)-N-(4-methylphenyl)perylen-3-amine is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent charge transport and light-emitting properties.
作用机制
The mechanism of action of N-([1,1’-Biphenyl]-3-yl)-N-(4-methylphenyl)perylen-3-amine involves its interaction with molecular targets through its photophysical properties. Upon excitation by light, the compound undergoes electronic transitions that result in fluorescence emission. In photodynamic therapy, the excited state of the compound interacts with molecular oxygen to produce reactive oxygen species, which induce cell damage and apoptosis in cancer cells.
相似化合物的比较
N,N’-Bis(3-methylphenyl)-N,N’-diphenylbenzidine: Another perylene derivative with similar photophysical properties.
N,N’-Bis(4-methylphenyl)-N,N’-diphenylbenzidine: A compound with structural similarities but different substituent positions.
Uniqueness: N-([1,1’-Biphenyl]-3-yl)-N-(4-methylphenyl)perylen-3-amine stands out due to its specific substitution pattern, which enhances its fluorescence efficiency and stability. This makes it particularly valuable in applications requiring high-performance fluorescent materials.
属性
CAS 编号 |
922184-83-6 |
|---|---|
分子式 |
C39H27N |
分子量 |
509.6 g/mol |
IUPAC 名称 |
N-(4-methylphenyl)-N-(3-phenylphenyl)perylen-3-amine |
InChI |
InChI=1S/C39H27N/c1-26-19-21-30(22-20-26)40(31-14-5-13-29(25-31)27-9-3-2-4-10-27)37-24-23-35-33-16-7-12-28-11-6-15-32(38(28)33)34-17-8-18-36(37)39(34)35/h2-25H,1H3 |
InChI 键 |
CMRGVYAMAYJOON-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N(C2=CC=CC(=C2)C3=CC=CC=C3)C4=CC=C5C6=CC=CC7=C6C(=CC=C7)C8=C5C4=CC=C8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1-(Hydroxymethyl)cyclohexyl]methyl 2-methylprop-2-enoate](/img/structure/B14179504.png)


![(9-Bromobenzo[h]isoquinolin-6-yl)acetonitrile](/img/structure/B14179525.png)
![Ethanone, 1-[2-(9-phenanthrenyl)phenyl]-](/img/structure/B14179527.png)
![1,3-DI-Tert-butyl-5-[(10-chlorodecyl)oxy]benzene](/img/structure/B14179539.png)





![4,4'-[(Dichlorostannanediyl)bis(methylene)]dibenzonitrile](/img/structure/B14179577.png)
![N-(1-{[(Furan-2-yl)methyl][(thiophen-3-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B14179586.png)

